molecular formula C11H10N2O B1627929 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde CAS No. 931985-65-8

5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1627929
CAS No.: 931985-65-8
M. Wt: 186.21 g/mol
InChI Key: BKCNYESURGGJKM-UHFFFAOYSA-N
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Description

5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 3-pyridinecarboxaldehyde with a suitable pyrrole derivative. One common method includes the use of a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as DMF and POCl3 to introduce the formyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitro compounds

Major Products Formed

    Oxidation: 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carboxylic acid

    Reduction: 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-methanol

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used

Scientific Research Applications

5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole and pyridinyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the pyridinyl group, making it less versatile in terms of biological interactions.

    1-(3-Pyridinyl)-1H-pyrrole-2-carbaldehyde: Lacks the methyl group, which can affect its reactivity and binding properties.

    5-Methyl-1-(2-pyridinyl)-1H-pyrrole-2-carbaldehyde: The position of the pyridinyl group can influence the compound’s electronic properties and reactivity.

Uniqueness

5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the methyl and pyridinyl groups, which confer distinct electronic and steric properties. These features make it a valuable scaffold for the development of new compounds with diverse applications in chemistry, biology, and materials science .

Properties

IUPAC Name

5-methyl-1-pyridin-3-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-4-5-11(8-14)13(9)10-3-2-6-12-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCNYESURGGJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CN=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589890
Record name 5-Methyl-1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931985-65-8
Record name 5-Methyl-1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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